molecular formula C18H24N2O3 B247273 METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE

METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE

Cat. No.: B247273
M. Wt: 316.4 g/mol
InChI Key: NWXASCBITHSPTM-UHFFFAOYSA-N
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Description

METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a pyridine ring and a benzyl group with three methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Attachment of the Benzyl Group: The benzyl group with methoxy substituents can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst.

    Methylation: The final step involves the methylation of the nitrogen atom on the pyridine ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Thiols, amines, dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)ethanamine: Similar structure but with a phenyl group instead of a benzyl group.

    N-methyl-2-pyridin-2-yl-N-(3,4-dimethoxybenzyl)ethanamine: Similar structure but with two methoxy groups instead of three.

Uniqueness

METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is unique due to the presence of three methoxy groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer methoxy groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

N-methyl-2-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C18H24N2O3/c1-20(10-8-15-7-5-6-9-19-15)13-14-11-16(21-2)18(23-4)17(12-14)22-3/h5-7,9,11-12H,8,10,13H2,1-4H3

InChI Key

NWXASCBITHSPTM-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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